molecular formula C10H15NO B6155895 (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol CAS No. 225920-03-6

(1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol

Cat. No.: B6155895
CAS No.: 225920-03-6
M. Wt: 165.23 g/mol
InChI Key: BANBVMGOUBOEHA-QMMMGPOBSA-N
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Description

(1S)-1-[4-(Dimethylamino)phenyl]ethan-1-ol is a chiral secondary alcohol and a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure features an electron-donating dimethylamino group attached to an aromatic ring, a pharmacophore known to enhance the bioavailability and bloodstream residence time of bioactive molecules . This compound serves as a crucial chiral building block for the synthesis of more complex molecules, particularly those targeting central nervous system (CNS) disorders . Researchers value this (S)-enantiomer for its potential in asymmetric synthesis and pharmacophore development. The dimethylamine (DMA) moiety is a common feature in numerous FDA-approved drugs, contributing to various pharmacological activities, including antihistaminic, anticancer, and analgesic properties . As a high-purity chiral compound, it is essential for designing novel therapeutic agents and conducting structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

225920-03-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-[4-(dimethylamino)phenyl]ethanol

InChI

InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3/t8-/m0/s1

InChI Key

BANBVMGOUBOEHA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)O

Purity

95

Origin of Product

United States

The Significance of Enantiopure Chiral Alcohols

Enantiomerically pure chiral alcohols are crucial building blocks and intermediates in the chemical and pharmaceutical industries. nih.gov Their importance stems from the principle of chirality in biological systems, where different enantiomers of a molecule can exhibit vastly different physiological effects. nih.gov Consequently, the synthesis of single-enantiomer compounds is a primary focus in the development of pharmaceuticals, agrochemicals, and fine chemicals. nih.govnih.govrsc.org

These versatile compounds serve two primary roles:

Versatile Building Blocks: Enantiopure alcohols are incorporated as key structural components in the synthesis of complex molecules, including numerous active pharmaceutical ingredients. nih.govsigmaaldrich.cn For instance, chiral secondary alcohols are foundational to the synthesis of drugs like fluoxetine. nih.gov The ability to introduce a specific stereochemistry is paramount, and chiral alcohols provide a reliable method for achieving this.

Catalytic Scaffolds and Auxiliaries: Beyond their role as structural components, chiral alcohols and their derivatives, particularly amino alcohols, are widely used as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. nih.govresearchgate.netnih.gov In asymmetric catalysis, these molecules guide the stereochemical outcome of a reaction, enabling the production of a desired enantiomer with high selectivity. frontiersin.orgchiralpedia.com

The development of efficient methods for producing enantiopure alcohols, such as enzymatic resolutions and asymmetric synthesis, continues to be an area of intense research, driven by the constant demand for new and effective chiral molecules. nih.govmdpi.com

1s 1 4 Dimethylamino Phenyl Ethan 1 Ol: a Profile

Within the broad class of chiral aminophenyl alcohols, (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol stands out as a compound of significant interest. Its structure features a stereogenic center at the carbon bearing the hydroxyl group, with a dimethylamino-substituted phenyl ring. This particular arrangement of functional groups imparts valuable properties that are exploited in asymmetric synthesis.

This compound and its analogues are often employed as chiral ligands or catalysts in a variety of stereoselective transformations. The nitrogen atom of the dimethylamino group and the oxygen of the hydroxyl group can coordinate to a metal center, creating a rigid chiral environment that influences the approach of reactants and controls the stereochemistry of the product.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
AppearanceWhite to off-white crystalline powder
Chirality(S)-enantiomer

Note: Specific experimental values for properties like melting point and optical rotation can vary slightly between sources and depend on purity.

Advanced Research in Asymmetric Synthesis with Chiral Amino Alcohols

Asymmetric Catalytic Reduction Approaches for the Preparation of (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol

Asymmetric catalytic reduction of the corresponding prochiral ketone, 1-[4-(dimethylamino)phenyl]ethanone, stands as a powerful and efficient strategy for the synthesis of this compound. This is achieved through the use of chiral metal complexes that facilitate the enantioselective addition of a hydride to the carbonyl group.

Enantioselective Hydrogenation of 1-[4-(dimethylamino)phenyl]ethanone

The direct enantioselective hydrogenation of ketones using molecular hydrogen is a highly atom-economical method. A prominent example of a catalyst system for this transformation is the use of ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The Noyori asymmetric hydrogenation, for instance, employs Ru-BINAP catalysts for the highly enantioselective reduction of a wide range of ketones. harvard.edu The rigid C2-symmetric structure of the BINAP ligand creates a well-defined chiral environment around the metal center, which effectively directs the approach of the ketone substrate. This leads to the preferential formation of one enantiomer of the alcohol. The choice of the specific enantiomer of the BINAP ligand, (R)- or (S)-BINAP, dictates the stereochemical outcome of the reduction. For the synthesis of this compound, a suitably chosen chiral Ru-BINAP catalyst would be employed. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to achieve high conversion and enantioselectivity. harvard.eduresearchgate.net

Asymmetric Transfer Hydrogenation Protocols

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to direct hydrogenation, often utilizing more convenient hydrogen donors like isopropanol (B130326) or formic acid. Chiral ruthenium catalysts, particularly those based on N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, have proven to be exceptionally effective for the ATH of ketones. nih.govnih.gov The [RuCl(η6-arene)(N-TsDPEN)] complex, a well-established Noyori-type catalyst, facilitates the transfer of a hydride from the hydrogen donor to the ketone in a highly enantioselective manner. The mechanism is believed to involve a six-membered pericyclic transition state where the chiral ligand environment dictates the facial selectivity of the hydride attack on the carbonyl carbon. nih.gov The use of a (S,S)-TsDPEN ligand typically yields the (R)-alcohol, while the (R,R)-TsDPEN ligand produces the (S)-alcohol. Therefore, for the synthesis of this compound, the (R,R)-TsDPEN ligand would be the appropriate choice.

Catalyst SystemSubstrateHydrogen DonorConversion (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Teth-TsDPEN-Ru(II)α-Alkyl-β-ketoaldehydesi-PrOH41-87>99 mdpi.com
Chiral Ferrocene-tethered Ru-diamineAryl Alkyl Ketonesi-PrOHHighExcellent rsc.org
Ru-tethered-(R,R)-TsDPENα-Bromo AcetophenonesDMABHighHigh rsc.org

This table presents a selection of asymmetric transfer hydrogenation results for ketone reductions, demonstrating the high enantioselectivities achievable with various chiral ruthenium catalysts.

Design and Performance of Chiral Catalysts for Ketone Reduction

The design of the chiral catalyst is paramount for achieving high enantioselectivity in ketone reduction. The key components of these catalysts are a central metal atom, typically ruthenium, and a chiral ligand that imparts stereochemical control.

Ruthenium-Based Catalysts: Ruthenium has emerged as a versatile metal for both direct and transfer hydrogenation of ketones due to its ability to readily cycle between different oxidation states.

Chiral Ligands:

Diphosphine Ligands (e.g., BINAP): The C2 symmetry and conformational rigidity of ligands like BINAP are crucial for creating a well-defined chiral pocket around the metal center. harvard.edunih.gov The steric hindrance imposed by the phenyl groups on the phosphorus atoms directs the substrate to bind in a specific orientation, leading to high enantioselectivity. harvard.edu Modifications to the BINAP backbone, such as substitutions at the 4,4'-positions, can further tune the electronic and steric properties of the catalyst to optimize performance for specific substrates. nih.gov

Diamine Ligands (e.g., TsDPEN): In ATH, chiral diamine ligands like TsDPEN, in conjunction with a ruthenium-arene complex, form highly active and selective catalysts. nih.govnih.gov The N-H proton on the ligand is believed to play a crucial role in the catalytic cycle, participating in the hydrogen transfer mechanism. The sulfonamide group and the phenyl groups of the diamine create a chiral environment that effectively differentiates between the two prochiral faces of the ketone.

CatalystLigand TypeKey FeaturesApplicationReference
Ru-BINAPChiral DiphosphineC2 symmetry, rigid backboneAsymmetric Hydrogenation harvard.edunih.gov
Ru-TsDPENChiral DiamineN-H functionality, defined chiral spaceAsymmetric Transfer Hydrogenation nih.govnih.gov
Chiral Ferrocene-tethered Ru-diamineChiral DiamineHigh practicality and turnover numberAsymmetric Transfer Hydrogenation rsc.org

This table summarizes key features of different classes of chiral catalysts used for the asymmetric reduction of ketones.

Biocatalytic Pathways for the Enantioselective Production of this compound

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. Enzymes, particularly ketoreductases, and whole microbial cells are employed to reduce prochiral ketones with high enantiopurity.

Enzymatic Reduction of Prochiral Ketones

Ketoreductases (KREDs), also known as carbonyl reductases, are enzymes that catalyze the reduction of ketones to their corresponding alcohols. rsc.orgfrontiersin.org These enzymes exhibit remarkable stereoselectivity, often producing a single enantiomer of the alcohol with very high enantiomeric excess. The reduction requires a stoichiometric amount of a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. To make the process economically viable, an in-situ cofactor regeneration system is usually employed. This can be achieved by using a sacrificial co-substrate, such as isopropanol or glucose, and a corresponding dehydrogenase enzyme. researchgate.net For the synthesis of this compound, a KRED that exhibits the appropriate stereopreference for reducing 1-[4-(dimethylamino)phenyl]ethanone would be selected. Screening of commercially available KREDs or those from microbial sources can identify suitable candidates. google.com

Enzyme TypeSubstrate ClassCofactorKey AdvantageReference
Ketoreductase (KRED)α-Nitro KetonesNAD(P)HHigh conversion and enantioselectivity rsc.org
Ketoreductase (KRED)Racemic KetonesNAD(P)HDynamic kinetic resolution frontiersin.orgresearchgate.net
Ketoreductase (KRED)AcetophenonesNAD(P)H(R)-selective reduction by wild-type enzymes google.com

This table illustrates the application of ketoreductases in the stereoselective reduction of various ketone substrates.

Microbial Transformations for Chiral Alcohol Synthesis

Whole microbial cells, such as bacteria and yeasts, can be used as biocatalysts for the enantioselective reduction of ketones. researchgate.net These microorganisms contain a variety of oxidoreductases, including KREDs, that can perform the desired transformation. The use of whole cells offers several advantages, including the elimination of the need for enzyme purification and the inherent presence of a cofactor regeneration system within the cell's metabolism. Various microbial strains, such as those from the genera Lactobacillus, can be screened for their ability to reduce 1-[4-(dimethylamino)phenyl]ethanone to the desired (1S)-enantiomer. google.comresearchgate.net The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize the yield and enantiomeric excess of the product.

Chiral Resolution Techniques Applied to Racemic 1-[4-(dimethylamino)phenyl]ethan-1-ol

Chiral resolution is a process for the separation of a racemic mixture into its individual enantiomers. This approach remains a highly practical and economical method for producing optically pure compounds. The primary methods for chiral resolution involve the temporary conversion of enantiomers into diastereomers, which possess different physical properties, allowing for their separation.

Diastereomeric Salt Formation and Separation

One of the most classical and widely used methods for resolving racemic mixtures of compounds that are acidic or basic is through the formation of diastereomeric salts. libretexts.org This technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent.

For a racemic alcohol like 1-[4-(dimethylamino)phenyl]ethan-1-ol, the strategy involves its conversion into a pair of diastereomeric salts. This is typically achieved by reacting the alcohol with a chiral acid. The basic nitrogen atom of the dimethylamino group provides a handle for salt formation with a chiral acid resolving agent. Commonly used resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.org

The process involves several key steps:

Reaction: The racemic 1-[4-(dimethylamino)phenyl]ethan-1-ol is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-alcohol·(L)-acid] and [(S)-alcohol·(L)-acid].

Separation: These two diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize out of the solution while the other remains dissolved. The choice of solvent is critical and often requires empirical screening to achieve efficient separation.

Decomposition: Once the less soluble diastereomeric salt is isolated in pure form, the salt is "broken" by treatment with a base to neutralize the chiral acid. This regenerates the enantiomerically pure alcohol, which can then be extracted. The more soluble diastereomer can also be recovered from the mother liquor and treated similarly to yield the other enantiomer.

While specific data for the resolution of 1-[4-(dimethylamino)phenyl]ethan-1-ol via this method is not extensively detailed in publicly available literature, the principles are well-established. The selection of the optimal resolving agent and solvent system would be determined through experimental screening, with the success of the resolution quantified by the yield and enantiomeric excess (ee) of the separated enantiomers.

Table 1: Common Chiral Acids for Resolution of Racemic Bases/Amines

Resolving Agent Typical Application
(+)-Tartaric Acid Resolution of racemic bases.
(-)-Mandelic Acid Resolution of racemic amines and alcohols.
(+)-Camphor-10-sulfonic acid Strong acid used for resolving a variety of bases.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that exploits the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.gov

For racemic alcohols such as 1-[4-(dimethylamino)phenyl]ethan-1-ol, enzymatic kinetic resolution is a particularly effective and widely adopted method due to the high enantioselectivity and mild reaction conditions of enzymes. scielo.br Lipases are the most common class of enzymes used for this purpose. scielo.br

The typical procedure involves an irreversible transesterification reaction where the lipase (B570770) selectively acylates one of the alcohol's enantiomers.

Reaction: The racemic alcohol is placed in a non-polar organic solvent with an acyl donor (e.g., vinyl acetate (B1210297) or ethyl acetate) and a lipase. Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, or lipases from Pseudomonas cepacia are frequently used. core.ac.uknih.gov

Selective Acylation: The enzyme recognizes one enantiomer (e.g., the (R)-enantiomer) and catalyzes its acylation to form the corresponding ester. The (S)-enantiomer is left largely unreacted.

Separation: The reaction is stopped at or near 50% conversion. At this point, the mixture contains the unreacted (S)-alcohol and the newly formed (R)-ester. These two compounds have different chemical properties and can be easily separated using standard techniques like column chromatography.

Hydrolysis: The separated (R)-ester can then be hydrolyzed (chemically or enzymatically) to yield the pure (R)-alcohol.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >100) are desirable for achieving high enantiomeric excess for both the remaining starting material and the product. nih.gov Studies on analogous compounds like 1-phenylethanol (B42297) have demonstrated that lipases can achieve excellent enantioselectivity, often yielding products with >99% ee. nih.gov

Table 2: Key Components in the Enzymatic Kinetic Resolution of Racemic Alcohols

Component Example Role in Resolution
Enzyme (Biocatalyst) Candida antarctica Lipase B (CALB) Chiral catalyst that selectively reacts with one enantiomer.
Acyl Donor Vinyl Acetate Reacts with the alcohol to form an ester.
Solvent Hexane, Toluene Provides a non-aqueous medium for the reaction.

1s 1 4 Dimethylamino Phenyl Ethan 1 Ol As a Chiral Ligand and Auxiliary in Asymmetric Catalysis

Design Principles for (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol Derived Ligands

The effectiveness of a chiral ligand in asymmetric catalysis is intrinsically linked to its structural design. For ligands derived from this compound, the key design principles revolve around the strategic placement of coordinating atoms and the creation of a well-defined chiral environment around the metal center.

The core structure of this compound offers a stereogenic center at the benzylic position, which is crucial for inducing chirality. The hydroxyl group and the dimethylamino group provide potential coordination sites for metal ions. The phenyl ring acts as a rigid scaffold, influencing the spatial arrangement of the ligand-metal complex.

Derivatives of 4-(dimethylamino)pyridine (DMAP), a related structural motif, have been developed as "planar-chiral" ligands. nih.gov This concept highlights the importance of creating a chiral plane, which can effectively differentiate between the two faces of a prochiral substrate. nih.gov The design of new P,N ligands for asymmetric iridium-catalyzed reactions further underscores the modularity and potential for modification of such scaffolds. nih.gov By systematically altering the substituents on the phosphorus and nitrogen atoms, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic activity and enantioselectivity.

Applications in Asymmetric Carbon-Carbon Bond-Forming Reactions

The construction of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from this compound have proven to be effective in several important C-C bond-forming reactions.

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. The development of catalytic and enantioselective versions of this reaction has been a major focus of research. While the direct use of this compound in aldol reactions is not extensively documented in the provided search results, the principles of asymmetric aldol reactions provide a framework for understanding its potential.

Key strategies in enantioselective aldol reactions include the use of chiral auxiliaries, chiral catalysts, and chiral amine catalysis. ethz.ch The goal is to control the absolute and relative stereochemistry of the newly formed stereocenters. ethz.ch The Zimmerman-Traxler model, which proposes a closed, chair-like transition state, is often invoked to explain the stereochemical outcome of metal-enolate-based aldol reactions. princeton.edu The development of direct and enantioselective cross-aldol reactions of aldehydes, a challenging transformation, has been achieved using enamine catalysis. princeton.edu

A one-pot aldol reaction combined with dynamic kinetic resolution can produce β-hydroxy ester derivatives with high enantiomeric purity (up to 99% ee) without the need to preform a silyl (B83357) enol ether. nih.gov This highlights the efficiency that can be achieved through innovative reaction design.

Asymmetric Michael Additions

The asymmetric Michael addition, or conjugate addition, is a fundamental method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. This reaction has been successfully applied to a variety of substrates using catalysts derived from or related to the core structure of interest.

For instance, an organocatalytic asymmetric 1,4-Michael addition of azadienes and α-thiocyanoindanones has been developed, yielding chiral benzofuran (B130515) compounds with good enantioselectivities (up to 90:10 er) and high diastereoselectivities (up to >95:5 dr). mdpi.com This reaction is catalyzed by a bifunctional chiral squaramide, which activates both the nucleophile and the electrophile. mdpi.com

In another example, the asymmetric sulfa-Michael addition of alkyl thiols to enone diesters is catalyzed by a bifunctional triaryliminophosphorane-thiourea organocatalyst, providing α-sulfaketones in high yields and enantioselectivities. nih.gov Furthermore, asymmetric Michael addition reactions of 1-pyrroline (B1209420) esters with β-fluoroalkyl alkenyl imides and dialkyl azodicarboxylates have been achieved using AgOAc/Ph-phosferrox or CuOAc/(R)-BINAP complexes as catalysts, yielding chiral 1,5,5-trisubstituted pyrroline (B1223166) ester derivatives with high enantioselectivities (80%–99% ee). researchgate.net

Chiral Lewis Acid Catalysis with this compound Based Systems

Chiral Lewis acids are powerful catalysts for a wide range of enantioselective transformations. While specific examples utilizing this compound as the chiral ligand for Lewis acid catalysis are not detailed in the provided results, the broader context of chiral Lewis acid catalysis offers valuable insights.

A significant advancement involves the integration of chiral Lewis acids with single-walled carbon nanotubes, creating highly reactive and stereoselective catalytic systems that function in water. nih.gov This system, composed of nickel-based Lewis acid-surfactant-combined catalysts and single-walled carbon nanotubes, demonstrated excellent performance in asymmetric conjugate addition reactions of aldoximes, producing chiral nitrones in high yields and selectivities. nih.gov

Cooperative catalysis, combining chiral Rh/Ag nanoparticles and a Lewis acid like Sc(OTf)₃, has been shown to be effective for the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated amides. nih.gov This approach overcomes the low reactivity of amide substrates and provides the desired products with outstanding enantioselectivities (>98% ee). nih.gov

Applications in Asymmetric Carbon-Heteroatom Bond-Forming Reactions

The enantioselective formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active molecules and pharmaceuticals.

Enantioselective Reduction of Ketones and Imines

The enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, respectively, is a fundamental transformation in asymmetric synthesis. wikipedia.org

Ketone Reduction: Oxazaborolidine catalysts, generated in situ from chiral amino alcohols and borane (B79455), are widely used for the asymmetric reduction of prochiral ketones. mdpi.com For example, the reduction of various aryl methyl, ethyl, and chloromethyl ketones with borane and a catalytic amount of a chiral lactam alcohol afforded the corresponding secondary alcohols with excellent enantioselectivities (91–98% ee). mdpi.com

Table 1: Enantioselective Reduction of Ketones with a Chiral Lactam Alcohol-Derived Oxazaborolidine Catalyst mdpi.com

Ketone SubstrateProductEnantiomeric Excess (ee)
Aryl methyl ketone(R)-Secondary alcohol91-98%
Aryl ethyl ketone(R)-Secondary alcohol91-98%
Aryl chloromethyl ketone(S)-2-chloro-1-phenylethanol91-98%
α-Tetralone(R)-α-Tetralol85%
Alkyl methyl ketones(R)-Secondary alcohol69-89%

Chiral, non-racemic Re(V)-oxo complexes have also been developed for the enantioselective reduction of prochiral ketones via hydrosilylation. nih.gov These catalysts have been successfully applied to the reduction of aromatic ketones, with good to excellent enantioselectivities. nih.gov

Imine Reduction: The catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines is an effective method for synthesizing α-chiral amines. nih.gov Furthermore, iridium complexes with chiral ligands like f-Binaphane have shown high activity and enantioselectivity (up to 96% ee) in the asymmetric reductive amination of aryl ketones, particularly in the presence of additives like Ti(OiPr)₄ and I₂. dicp.ac.cn The enantioselective reduction of various imines has also been achieved using trichlorosilane (B8805176) in the presence of chiral Lewis bases derived from (S)-proline, with enantioselectivities reaching up to 77% ee. researchgate.net

Asymmetric Hydroamination Reactions

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to valuable chiral amines. The development of chiral catalysts for this transformation is an area of intense research. While direct and detailed studies employing this compound as a primary ligand in asymmetric hydroamination are not extensively documented in publicly available research, the broader class of chiral amino alcohols has been investigated for this purpose.

The general principle involves the coordination of the chiral amino alcohol to a metal center, creating a chiral catalytic environment. The substrate, typically an alkene or alkyne, and the amine then coordinate to this metal complex, where the subsequent insertion and bond-forming steps occur under stereochemical control dictated by the chiral ligand. The electronic properties of the ligand, influenced by substituents on the phenyl ring, and the steric bulk around the stereocenic center are critical factors in determining both the reactivity and the enantioselectivity of the catalyst.

Future research may explore the derivatization of this compound to fine-tune its steric and electronic properties for optimal performance in asymmetric hydroamination reactions.

Role of this compound Derivatives in Enantioselective Organocatalysis

Enantioselective organocatalysis has emerged as a powerful complement to metal-based catalysis, utilizing small organic molecules to catalyze asymmetric transformations. Derivatives of this compound hold potential in this area, particularly when considering structural analogies to known organocatalytic scaffolds.

One area of significant interest is the development of chiral 4-(dimethylamino)pyridine (DMAP) derivatives. DMAP is a highly effective nucleophilic catalyst, and the introduction of chirality can render it a potent enantioselective organocatalyst. While not direct derivatives in the strictest sense, the conceptual framework for creating chiral catalysts based on the 4-(dimethylamino)phenyl moiety is relevant. For instance, planar-chiral derivatives of DMAP have been successfully employed in a variety of asymmetric reactions, including acylations, kinetic resolutions, and cycloadditions.

The synthesis of a direct derivative of this compound for organocatalysis could involve, for example, the incorporation of this chiral fragment into a larger, more rigid scaffold designed to create a well-defined chiral pocket. The dimethylamino group can act as the primary catalytic site (e.g., as a Lewis base), while the chiral backbone, originating from the ethan-1-ol unit, would control the facial selectivity of the substrate's approach.

Computational and Theoretical Studies of 1s 1 4 Dimethylamino Phenyl Ethan 1 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetics

Density Functional Theory (DFT) has emerged as a robust method for the conformational analysis of chiral molecules, providing insights into the relative stabilities of different spatial arrangements of atoms. For (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol, DFT calculations can be employed to identify and rank the various low-energy conformers that arise from the rotation around its single bonds. These calculations are crucial as the conformational preference can significantly influence the molecule's reactivity and its interactions with other chemical species.

A thorough DFT study would involve a systematic scan of the potential energy surface by varying the key dihedral angles of the molecule. The resulting conformers would then be optimized to find the local energy minima. The relative energies of these conformers, including corrections for zero-point vibrational energy, can then be used to determine their Boltzmann populations at a given temperature. Studies on analogous chiral molecules, such as (-)-S-anabasine, have demonstrated that even for flexible systems, only a few conformers are significantly populated in solution. nih.gov For this compound, the primary rotations would be around the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group.

Table 1: Hypothetical Relative Energies and Boltzmann Populations of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Boltzmann Population (%)
160°0.0045.2
2180°0.5029.8
3-60°1.2015.0
42.5010.0

Note: This data is hypothetical and for illustrative purposes.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand the electronic factors governing conformational stability, such as hyperconjugative interactions and steric repulsions. nih.gov The polarity of the solvent can also be accounted for using implicit solvation models like the Polarizable Continuum Model (PCM), which can reveal shifts in conformational equilibria in different media. nih.gov

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. For this compound, these models can be used to study its behavior in various transformations, such as esterification, oxidation, or its participation as a catalyst.

By mapping the potential energy surface, researchers can identify the minimum energy path connecting reactants to products. nih.gov The artificial force-induced reaction (AFIR) method, for instance, can be used to explore reaction paths starting from the product state to identify the preceding transition states and intermediates. nih.gov This is particularly useful for understanding how the stereochemistry of the alcohol influences the reaction outcome.

For example, in a hypothetical acid-catalyzed dehydration of this compound, quantum chemical calculations could be used to model the formation of the carbocation intermediate and the subsequent elimination to form the corresponding styrene (B11656) derivative. The calculated activation energies for the formation of the E and Z isomers would provide a quantitative measure of the reaction's stereoselectivity.

Table 2: Hypothetical Calculated Activation Energies for a Reaction Involving this compound.

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Formation of Product ATS115.2
Formation of Product BTS218.5

Note: This data is hypothetical and for illustrative purposes.

These computational studies can also be extended to understand the role of catalysts in reactions involving this alcohol. By modeling the interaction of the alcohol with a catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the stereochemical course of the reaction.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Host-Guest Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in the condensed phase. MD simulations can provide insights into the solvation of this compound, its aggregation behavior, and its interactions with other molecules in solution. rsc.org

In an MD simulation, the motion of the atoms is propagated over time by solving Newton's equations of motion, using a force field to describe the interactions between atoms. This allows for the study of dynamic processes such as conformational changes, diffusion, and the formation and breaking of hydrogen bonds. For instance, MD simulations could reveal the structure of the hydration shell around the alcohol and the dimethylamino group, and how this is influenced by the chirality of the molecule.

Furthermore, MD simulations are a powerful tool for studying host-guest interactions. nih.govwikipedia.org If this compound were to be encapsulated within a host molecule, such as a cyclodextrin (B1172386) or a calixarene, MD simulations could be used to predict the most stable binding orientation and to calculate the binding free energy. researchgate.net This information is invaluable for the design of new sensors, drug delivery systems, and catalytic systems based on host-guest chemistry. rsc.org

Table 3: Hypothetical Intermolecular Interaction Energies from MD Simulations of this compound with a Host Molecule.

Interaction TypeEnergy (kcal/mol)
Van der Waals-5.8
Electrostatic-3.2
Hydrogen Bonding-2.5
Total Binding Energy -11.5

Note: This data is hypothetical and for illustrative purposes.

Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Systems

A key application of computational chemistry in the context of chiral molecules is the prediction of enantioselectivity and diastereoselectivity in catalytic reactions. If this compound, or a derivative thereof, were to be used as a chiral catalyst or ligand, computational models could be developed to predict the stereochemical outcome of the reaction.

These predictive models are often built upon data from DFT calculations of the transition states leading to the different stereoisomeric products. chemrxiv.org The difference in the free energies of these transition states (ΔΔG‡) is directly related to the enantiomeric or diastereomeric excess of the reaction. By systematically studying the interactions in the transition state, such as steric hindrance and non-covalent interactions, it is possible to rationalize the observed stereoselectivity and to design more selective catalysts. researchgate.net

Data-driven approaches, which combine quantum chemical calculations with machine learning, are also becoming increasingly powerful for predicting the enantioselectivity of catalytic systems. nih.gov These models can be trained on a dataset of known reactions and then used to predict the outcome of new reactions, potentially accelerating the discovery of new and efficient stereoselective catalysts.

Table 4: Hypothetical Predicted vs. Experimental Enantiomeric Excess for a Reaction Catalyzed by a Derivative of this compound.

SubstratePredicted ee (%)Experimental ee (%)
A9290
B7578
C8885
D6562

Note: This data is hypothetical and for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 1s 1 4 Dimethylamino Phenyl Ethan 1 Ol and Its Complexes

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution. researchgate.netresearchgate.net These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. dtic.milstackexchange.com

For a molecule like (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol, the electronic transitions associated with the phenyl chromophore are expected to give rise to characteristic CD and ORD spectra. The sign and magnitude of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, are directly related to the spatial arrangement of the atoms around the stereocenter. uni.lu

The absolute configuration can be determined by comparing the experimental CD spectrum with that of a known standard or, more powerfully, with quantum chemical calculations. researchgate.netru.nl Theoretical calculations, such as those based on time-dependent density functional theory (TDDFT), can predict the CD spectra for both the (S) and (R) enantiomers. nih.govnih.gov By matching the calculated spectrum with the experimental one, the absolute configuration can be assigned with a high degree of confidence. nih.gov For the closely related compound, (R)-(+)-1-phenylethanol, high-resolution electronic circular dichroism spectra have been successfully interpreted through a synergy of experimental measurements and theoretical computations, allowing for a confident assignment of experimental bands. nih.gov A similar approach would be invaluable for unequivocally establishing the (S)-configuration of the title compound.

The in situ formation of complexes can also be a powerful tool in absolute configuration determination. For instance, the dirhodium tetraacetate complexation method has been successfully applied to determine the absolute configuration of 1,2- and 1,3-amino alcohols, demonstrating the utility of auxiliary chromophores in chiroptical studies. mpg.de

High-Resolution Multinuclear NMR Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. researchgate.net For this compound, both ¹H and ¹³C NMR spectroscopy offer a wealth of structural data.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and dimethylamino protons. The aromatic protons on the para-substituted ring would typically appear as two doublets. The methine proton (CH-OH) would present as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the ethyl group would appear as a doublet, coupled to the methine proton. The N,N-dimethyl group would likely give a singlet. The precise chemical shifts and coupling constants provide valuable information about the electronic environment and through-bond connectivity. For example, in related 1-phenylethanol (B42297) derivatives, the methine proton typically resonates around 4.8-5.0 ppm and the methyl protons of the ethyl group around 1.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. oregonstate.edu The spectrum of 1-[4-(dimethylamino)phenyl]ethan-1-ol would show signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methine carbon (C-OH), the methyl carbon, and the N,N-dimethyl carbons. spectrabase.com The chemical shifts are sensitive to the electronic effects of the substituents. The electron-donating dimethylamino group and the hydroxyl group will influence the chemical shifts of the aromatic and aliphatic carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. mdpi.com These techniques are crucial for distinguishing between isomeric structures and for providing a complete picture of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C-1 (Methine)~4.8Quartet (q)~70
C-2 (Methyl)~1.4Doublet (d)~25
C-1' (Quaternary)--~135
C-2'/C-6' (Aromatic CH)~7.2Doublet (d)~127
C-3'/C-5' (Aromatic CH)~6.7Doublet (d)~112
C-4' (Quaternary)--~150
N(CH₃)₂~2.9Singlet (s)~40

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Conformational Analysis

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that provide detailed information about the three-dimensional structure and conformational preferences of chiral molecules in solution. sigmaaldrich.comuj.edu.pl These techniques measure the differential absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared radiation by a chiral molecule. sigmaaldrich.comuj.edu.pl

For a flexible molecule like this compound, which can adopt multiple conformations due to rotation around single bonds (e.g., the C-C bond between the phenyl ring and the chiral center, and the C-O bond), VCD and ROA are particularly insightful. researchgate.netnih.gov The observed spectra are a population-weighted average of the spectra of all contributing conformers.

Table 2: Key Vibrational Modes for Conformational Analysis of this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Significance in Conformational Analysis
O-H Stretch3200-3600Sensitive to hydrogen bonding and conformation of the hydroxyl group.
C-H Stretch (Aliphatic)2850-3000Reflects the orientation of the methyl and methine groups.
C-H Bending1350-1480Provides information on the local geometry of the chiral center.
C-O Stretch1000-1250Sensitive to the conformation around the C-O bond.
Phenyl Ring Modes400-1600Sensitive to the orientation of the phenyl group relative to the chiral center.

X-ray Crystallography of this compound Derivatives and Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of the parent alcohol might be challenging, the preparation of derivatives or metal complexes often facilitates crystallization.

The crystal structure of a derivative of this compound would provide unambiguous proof of its absolute configuration and reveal its preferred conformation in the solid state. This information includes precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's geometry. For example, the crystal structure of a new polymorph of the related compound 4-aminobenzyl alcohol has been described, highlighting the packing and hydrogen bonding interactions in the solid state. researchgate.net

Furthermore, the coordination of this compound to a metal center can lead to the formation of well-defined crystalline complexes. The analysis of these crystal structures provides valuable information not only on the ligand's conformation upon coordination but also on the coordination geometry around the metal ion and the nature of the metal-ligand interactions. Studies on ruthenium complexes with 1-phenylethanol derivatives, for instance, have utilized X-ray crystallography to elucidate the molecular structures of the catalysts and intermediates, providing insights into reaction mechanisms. acs.org Similarly, copper(II) and zinc(II) complexes with related chiral ligands have been characterized by single-crystal X-ray diffraction to understand their catalytic activity in dehydration reactions. acs.org

Table 3: Potential Crystallographic Data Obtainable from a Derivative of this compound.
ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The basic repeating unit of the crystal lattice.
Space GroupThe symmetry elements present in the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom in the unit cell.
Bond Lengths and AnglesThe geometry of the molecule.
Torsion AnglesThe conformation of the molecule.
Intermolecular InteractionsDetails of hydrogen bonding, and other non-covalent interactions that dictate the crystal packing.

Chemical Derivatization Strategies and Structure Reactivity Relationship Studies of 1s 1 4 Dimethylamino Phenyl Ethan 1 Ol

Synthesis of Novel Chiral Amine and Ether Derivatives

The functional groups of (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol—the hydroxyl and the dimethylamino moieties—are prime targets for chemical modification to generate a library of new chiral derivatives.

Synthesis of Chiral Ether Derivatives: The hydroxyl group can be readily converted into an ether functionality. For instance, silyl (B83357) ethers, which are valuable protecting groups and can also function as bulky ligands, are synthesized by reacting the alcohol with chlorosilanes like tert-butyldimethylsilyl chloride (TBDMSCl) or triphenylsilyl chloride (TPSCl). researchgate.netmdpi.com This reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) with a base and catalyst. mdpi.com The formation of alkyl or aryl ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl or aryl halide. The synthesis of chiral allylic aryl ethers from allylic alcohols via their trichloroacetimidate (B1259523) derivatives has also been reported as an effective method. researchgate.net

Synthesis of Chiral Amine Derivatives: The tertiary amine of the parent compound can be modified, or the entire amino alcohol can be used as a precursor for different chiral amines. While direct modification of the tertiary amine is less common without ring formation, related chiral amino alcohols are frequently used as starting materials. For example, general methods for producing chiral amines include the reductive amination of ketones or the nucleophilic substitution of a suitable leaving group. sigmaaldrich.com A chiral synthesis method for an ephedrine (B3423809) intermediate, (S)-2-methylamino-1-phenyl-1-propanone, involves a nucleophilic substitution (SN2) reaction that proceeds with an inversion of configuration. google.com Such established principles can be applied to derivatize the this compound scaffold.

The following table outlines potential chiral ether and amine derivatives synthesized from the parent compound.

Derivative ClassReagent/MethodProduct Structure (Example)
Silyl Ethertert-Butyldimethylsilyl chloride (TBDMSCl)(1S)-1-[4-(dimethylamino)phenyl]ethoxy(tert-butyl)dimethylsilane
Alkyl EtherSodium hydride, Methyl iodide(1S)-1-methoxy-1-[4-(dimethylamino)phenyl]ethane
Aryl EtherPalladium-catalyzed coupling, Aryl halide(1S)-1-[4-(dimethylamino)phenyl]-1-phenoxyethane
Quaternary Ammonium SaltMethyl iodide(1S)-1-hydroxy-1-(4-trimethylammoniophenyl)ethan-1-ide iodide

Systematic Modification of the Amino Alcohol Scaffold and its Impact on Catalytic Performance

Systematic modification of the this compound scaffold is crucial for its development as a ligand or catalyst in asymmetric synthesis. Altering the substituents on the nitrogen atom and the phenyl ring directly influences the steric environment and electronic properties of the active site in a catalytic complex, thereby affecting its activity and enantioselectivity.

A closely related class of compounds, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP), demonstrates the impact of such modifications. researchgate.net These catalysts are effective in promoting various acyl transfer reactions. By replacing the dimethylamino group with a pyrrolidino group, for example, researchers can create a more rigid and sterically defined chiral environment around the catalytically active nitrogen atom. This modification has been shown to significantly influence the enantioselectivity of processes like the kinetic resolution of alcohols. researchgate.net

In one study, a planar-chiral DMAP derivative was used to catalyze the kinetic resolution of 1,2-azidoalcohols, achieving high enantiomeric excesses (up to 99% ee) and good selectivity factors. researchgate.net The performance of these catalysts is directly tied to the specific structural features of the modified scaffold.

The table below illustrates the impact of modifying a chiral DMAP catalyst scaffold on the kinetic resolution of a specific secondary alcohol, demonstrating the structure-performance relationship.

Catalyst ModificationReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
Standard Chiral DMAP245092
Pyrrolidino-substituted DMAP185197
Phenyl-substituted Pyrrolidino DMAP244885
Bulkier N-substituent364578

Data is illustrative and based on trends reported for analogous systems. researchgate.net

These findings underscore the principle that subtle changes to the amino alcohol backbone—such as altering the N-alkyl groups, incorporating the nitrogen into a ring, or modifying the aromatic system—can lead to significant and predictable changes in catalytic outcomes.

Electronic and Steric Tuning through Substituent Effects on the this compound Core

The catalytic and coordinating properties of this compound and its derivatives can be finely tuned by adjusting the electronic and steric characteristics of the molecule. This is typically achieved by introducing various substituents onto the phenyl ring.

Electronic Effects: The electronic nature of the phenyl ring directly influences the electron density on both the nitrogen of the amino group and the oxygen of the hydroxyl group. Introducing electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) at the para or ortho positions increases the electron density on the ring, enhancing the nucleophilicity and basicity of the dimethylamino nitrogen. Conversely, attaching electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decreases the electron density, reducing the basicity of the nitrogen but potentially increasing the Lewis acidity of a metal-alkoxide complex formed at the hydroxyl position. Computational studies on similar structures have shown that the strength of intramolecular interactions can be modulated by varying electronic substituents at the para position of the donor group. nih.gov

Steric Effects: Steric hindrance plays a critical role in asymmetric catalysis by creating a well-defined chiral pocket that dictates the facial selectivity of a substrate's approach to the catalytic center. Increasing the steric bulk of the N-substituents (e.g., replacing methyl with isopropyl groups) or adding bulky groups at the ortho positions of the phenyl ring can enhance enantioselectivity. mdpi.com A computational study on pyridylamido-type catalysts revealed that even substituents distant from the active site can influence stereoselectivity through a "buttressing effect," pushing other parts of the ligand closer to the reaction center. mdpi.com The balance between steric and electronic effects is often delicate; for instance, in certain nucleophilic aromatic substitution (SNAr) reactions, a significant reduction in reaction rate was attributed to increased steric hindrance, which impeded both the formation of an intermediate and the subsequent proton transfer step. researchgate.net

The following table summarizes the anticipated effects of placing different substituents on the phenyl ring of the this compound core.

Substituent (Position)TypePredicted Electronic Effect on Amino GroupPredicted Steric Effect
-OCH₃ (ortho)EDGIncreased BasicityIncreased Steric Hindrance
-Cl (meta)EWG (Inductive)Decreased BasicityMinimal Steric Hindrance
-NO₂ (ortho)EWGSignificantly Decreased BasicityIncreased Steric Hindrance
-C(CH₃)₃ (ortho)EDG (Inductive)Slightly Increased BasicitySignificant Steric Hindrance
-CF₃ (meta)EWGSignificantly Decreased BasicityModerate Steric Hindrance

Emerging Research Directions and Future Prospects for 1s 1 4 Dimethylamino Phenyl Ethan 1 Ol in Advanced Organic Chemistry

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry, or microreactor technology, is rapidly becoming a transformative platform for the synthesis of fine chemicals and pharmaceuticals, offering substantial advantages over traditional batch processing. rsc.org These benefits, including superior heat and mass transfer, enhanced safety profiles for hazardous reactions, and the potential for straightforward automation and scalability, are particularly appealing for catalytic enantioselective transformations. rsc.orgnih.gov

The integration of chiral catalysts like (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol into continuous flow systems is a key area of development. This can be achieved by immobilizing the catalyst within a packed-bed reactor or on the walls of a microchannel. As reagents flow through the reactor, they interact with the stationary catalyst, and the product is continuously collected downstream. This setup not only allows for high-throughput synthesis but also simplifies product purification and catalyst reuse. rsc.orgnih.gov

Research has demonstrated the successful application of flow chemistry for the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov For instance, enzymatic syntheses of chiral amino-alcohols have been optimized in cascading continuous-flow microreactor systems, achieving full conversion in significantly reduced reaction times. nih.gov Similarly, asymmetric nitroaldol reactions and subsequent reductions to produce chiral amino alcohols have been effectively performed under flow conditions, sometimes using 3D-printed custom reactors. nih.gov While specific studies on this compound in flow systems are emerging, the extensive work on related chiral alcohols and amino alcohols provides a strong blueprint for its future application in the continuous production of enantiomerically pure secondary alcohols.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Asymmetric Catalysis

FeatureBatch ProcessingContinuous Flow Processing
Heat & Mass Transfer Often limited by vessel size, potential for hotspots.Superior control due to high surface-area-to-volume ratio. nih.gov
Safety Higher risk due to large volumes of reagents and solvents.Enhanced safety with small reaction volumes at any given time. nih.gov
Scalability "Scaling-up" can be complex and require re-optimization."Scaling-out" by running systems in parallel is more direct. rsc.org
Catalyst Handling Recovery can be difficult, especially for homogeneous catalysts.Ideal for packed-bed reactors with immobilized catalysts, simplifying reuse. nih.gov
Productivity Limited by cycle times (charging, heating, cooling, discharging).Continuous operation allows for higher productivity over time. rsc.org

Development of Heterogenized and Recyclable Catalysts

A significant drawback of using homogeneous catalysts like this compound is the difficulty in separating them from the reaction mixture post-synthesis. This not only leads to potential product contamination but also prevents the cost-effective recovery and reuse of what can be a complex and expensive chiral molecule. To overcome this, extensive research is focused on heterogenization—the process of immobilizing the homogeneous catalyst onto an insoluble solid support. researchgate.net

Several strategies for immobilization have been developed:

Polymer Supports: The chiral catalyst can be covalently attached to or co-polymerized with various organic polymers, such as polystyrene. researchgate.netrsc.org These polymer-supported catalysts are insoluble in common reaction solvents and can be easily filtered off and reused over multiple cycles, often without a significant loss in activity or enantioselectivity. researchgate.net

Inorganic Supports: Materials like silica (B1680970) gel and alumina (B75360) are frequently used as supports. acs.org Their robust nature and high surface area make them excellent candidates for creating durable heterogeneous catalysts. Chiral phosphoric acids, for example, have been successfully immobilized on silica and applied in flow chemistry. acs.org

Metal-Organic Frameworks (MOFs) and Self-Supported Catalysts: A more recent strategy involves using the chiral ligand itself as a building block in a larger, insoluble structure. Through coordination with metal ions, polytopic chiral ligands can form extended, crystalline networks known as MOFs or self-supported catalysts. rsc.orgchimia.ch This approach precisely positions the active sites within a defined structure, potentially enhancing catalytic performance compared to random anchoring on a support. chimia.ch

The development of a robust, heterogenized version of this compound would be a major step towards its industrial application, making the synthesis of chiral alcohols more economically viable and environmentally friendly. researchgate.net

Table 2: Overview of Support Materials for Catalyst Heterogenization

Support MaterialAdvantagesDisadvantagesRepresentative Catalyst Type
Polystyrene Low cost, easily functionalized, good swelling properties.Can have lower mechanical and thermal stability. rsc.orgChiral dipeptides, TsDPEN complexes. researchgate.net
Silica (SiO₂) / Alumina (Al₂O₃) High thermal/mechanical stability, high surface area. acs.orgCan lead to non-uniform active site distribution, potential leaching. chimia.chChiral ephedrine (B3423809) derivatives, phosphoric acids. acs.orgacs.org
Metal-Organic Frameworks (MOFs) Uniform and tunable pore structures, well-defined active sites.Can be sensitive to moisture and certain solvents, higher cost. rsc.orgIr-complexes, Mn(salen) complexes. acs.orgmdpi.com
Self-Supported Systems No inert support needed, high catalyst loading.Synthesis can be more complex, may form amorphous structures. chimia.chHomochiral metal-organic polymers. chimia.ch

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of this compound in catalysis is intrinsically aligned with the green principle of catalysis over stoichiometric reactions. However, there is significant room for improvement across the entire lifecycle of the catalyst.

Key green chemistry metrics are used to quantify the environmental performance of a chemical reaction. careerchem.comacs.org These include:

Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the desired product.

E-Factor (Environmental Factor): Calculates the mass ratio of waste generated to the mass of the desired product. acs.org

Process Mass Intensity (PMI): Represents the total mass used in a process (reactants, solvents, workup chemicals) divided by the mass of the final product. acs.org

The synthesis of the catalyst itself is a critical consideration. A "global E-factor" (EG factor) has been proposed to account for the waste generated during the catalyst's preparation, providing a more holistic view of its sustainability. nih.gov Future research will likely focus on developing more streamlined and environmentally benign synthetic routes to this compound and similar ligands.

In its application, the move towards heterogenized and recyclable catalysts directly improves green metrics by reducing catalyst waste. nih.gov Furthermore, performing reactions in greener solvents (e.g., water, ethanol) or under solvent-free conditions dramatically lowers the PMI and E-Factor, as solvents often constitute the largest proportion of mass in a chemical process. nih.govnih.gov

Table 3: Impact of Catalytic Process Improvements on Green Chemistry Metrics

Improvement StrategyImpact on Atom Economy (AE)Impact on E-Factor / PMIRationale
Use of a Catalyst No direct impact (AE is theoretical).Decreases.Replaces stoichiometric reagents that would end up as waste. careerchem.com
Catalyst Recycling No impact.Decreases significantly.Reduces the contribution of the catalyst to the waste stream. nih.gov
Solvent-Free Conditions No impact.Decreases dramatically.Eliminates the largest source of mass-based waste in many reactions. nih.gov
Higher Reaction Yield No impact.Decreases.More of the starting materials are converted to product instead of byproducts. researchgate.net

Exploration of Novel Reactivity Modes and Synthetic Applications

While the enantioselective addition of dialkylzinc reagents to aldehydes is the hallmark reaction catalyzed by amino alcohols like this compound, modern organic synthesis demands catalysts with broader applicability. rsc.orgelsevierpure.com Future research is geared towards expanding the scope of this catalyst to new reaction types and substrate classes.

Potential areas of exploration include:

Conjugate Additions: The addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming reaction. Chiral ligands, particularly phosphoramidites in complex with copper, have shown high efficacy in the conjugate addition of dialkylzincs to enones. Investigating the potential of this compound to catalyze these or similar conjugate additions could open up new pathways to complex chiral molecules.

Reductive Aminations: The synthesis of chiral amines is of immense importance in medicinal chemistry. One-pot reductive amination of aldehydes with nitroarenes, catalyzed by heterogeneous metal-based catalysts, is an efficient method for producing N-substituted anilines. mdpi.com There is an opportunity to explore the use of chiral ligands like this compound to induce enantioselectivity in such transformations, either in metal-catalyzed systems or as organocatalysts.

Expanded Substrate Scope: A key research direction is to test the robustness of the catalyst with a wider variety of substrates. This includes its application to purely aliphatic aldehydes, which can be more challenging substrates for enantioselective alkylation, as well as to different organometallic reagents beyond diethylzinc. rsc.org

Tandem Reactions: Integrating the catalytic step into a multi-step, one-pot sequence offers significant efficiency gains. For example, a tandem Friedländer condensation/transfer hydrogenation has been demonstrated using immobilized chiral phosphoric acid catalysts. acs.org A similar concept could involve an in-situ generation of an aldehyde followed by asymmetric addition catalyzed by this compound, streamlining the synthesis of complex alcohols.

By pushing the boundaries of its known reactivity, this compound can transition from a specialist catalyst to a more versatile tool in the advanced organic chemist's toolbox.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-1-[4-(dimethylamino)phenyl]ethan-1-ol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be optimized using chiral catalysts or enzymatic resolution. For example, halogenation reactions (e.g., SOCl₂ or CCl₄ with PPh₃) under controlled conditions (0°C for 15 min or room temperature for 12 h) can preserve stereochemistry . Catalytic asymmetric reduction of ketone precursors using chiral ligands (e.g., BINAP-Ru complexes) is another validated approach. Post-synthesis, purity should be confirmed via chiral HPLC or polarimetry .

Q. How can researchers determine the enantiomeric purity of this compound?

  • Methodological Answer : Chiral analytical techniques are critical:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.
  • NMR with Chiral Derivatizing Agents : Employ enantiopure reagents (e.g., Mosher’s acid chloride) to form diastereomers for distinct spectral resolution .
  • Optical Rotation : Compare observed specific rotation with literature values for enantiopure standards .

Q. What experimental strategies are effective for characterizing its physicochemical properties?

  • Methodological Answer :

  • Solubility : Use the shake-flask method in polar (water, ethanol) and nonpolar solvents (hexane, DCM) at 25°C, followed by UV-Vis or gravimetric analysis .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–80°C), and light exposure. Monitor decomposition via LC-MS .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and phase transitions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

  • Methodological Answer :

  • Derivative Synthesis : Modify functional groups (e.g., replacing dimethylamino with morpholine or sulfonyl groups) and assess bioactivity changes .
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR). For example, highlights fluorinated analogs with enhanced binding affinity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations to predict binding modes and energetics .

Q. What are the key considerations for resolving contradictory data in enantiomer-dependent biological activity?

  • Methodological Answer :

  • Control Experiments : Verify enantiomer purity and exclude racemization during biological assays via chiral HPLC .
  • Mechanistic Profiling : Compare pharmacokinetics (e.g., metabolic stability in liver microsomes) and cellular uptake (LC-MS/MS quantification) between enantiomers .
  • Collaborative Validation : Replicate studies in independent labs using standardized protocols to isolate experimental variability .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten and Lineweaver-Burk analyses to determine inhibition type (competitive/non-competitive) and Ki values .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve binding interactions at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to elucidate driving forces .

Safety & Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (EN374 standard), safety goggles, and flame-resistant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and avoid inhalation of vapors (flash point: 30°C) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.